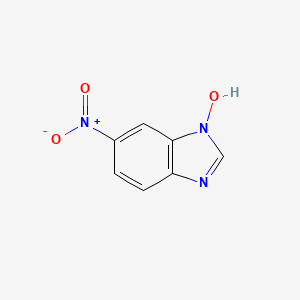

1-hydroxy-6-nitro-1H-Benzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Advanced Chemical Research

Benzimidazoles, which feature a fused benzene (B151609) and imidazole (B134444) ring system, are a class of heterocyclic compounds that have garnered immense attention in drug discovery and medicinal chemistry. researchgate.netencyclopedia.pub Their structural resemblance to naturally occurring purine (B94841) nucleotides allows them to interact readily with a multitude of biological macromolecules. researchgate.net This versatile scaffold is a key component in a variety of FDA-approved drugs, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govnih.govnih.gov

The significance of the benzimidazole nucleus lies in its unique physicochemical attributes. It possesses both hydrogen bond donor and acceptor capabilities, can participate in π-π stacking interactions, and exhibits hydrophobic characteristics. nih.gov These features enable benzimidazole derivatives to bind effectively to the active sites of enzymes and receptors, thereby modulating their biological function. Researchers continually explore the synthesis of novel benzimidazole derivatives by introducing various substituents at different positions on the bicyclic ring system to develop new therapeutic agents. researchgate.netimpactfactor.org The strategic modification of the benzimidazole core has led to the development of numerous compounds with enhanced and specific biological activities. benthamscience.com

Contextualizing 1-hydroxy-6-nitro-1H-Benzimidazole within Nitro-substituted Heterocycles

The introduction of a nitro group (NO₂) onto a heterocyclic ring system, such as in this compound, significantly influences the molecule's electronic properties and chemical reactivity. Nitro-substituted heterocycles are an important class of compounds in organic synthesis and medicinal chemistry. tandfonline.com The strong electron-withdrawing nature of the nitro group can create electrophilic centers within a molecule, making it a versatile building block for the synthesis of other complex organic structures. researchgate.net

Nitrobenzimidazole derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties. tandfonline.com The presence of the nitro group can be crucial for the compound's mechanism of action. For instance, the bioreductive potential of nitro-containing compounds is a key area of investigation, where the nitro group can be enzymatically reduced under hypoxic conditions, a characteristic of solid tumors, to generate cytotoxic species. researchgate.net Therefore, the study of this compound is situated within the active research area of leveraging the unique properties of the nitro group to design novel bioactive molecules. tandfonline.com

Overview of Prior Academic Research on Substituted Benzimidazole Derivatives

A substantial body of academic research has been dedicated to the synthesis and evaluation of substituted benzimidazole derivatives. The primary approach to synthesizing the benzimidazole core involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives. encyclopedia.pubsrrjournals.comrsc.org This fundamental reaction has been adapted and optimized using various catalysts and reaction conditions, including microwave-assisted synthesis, to improve yields and reduce reaction times. nih.govrsc.org

Structure

3D Structure

Properties

CAS No. |

6752-08-5 |

|---|---|

Molecular Formula |

C7H5N3O3 |

Molecular Weight |

179.13 g/mol |

IUPAC Name |

1-hydroxy-6-nitrobenzimidazole |

InChI |

InChI=1S/C7H5N3O3/c11-9-4-8-6-2-1-5(10(12)13)3-7(6)9/h1-4,11H |

InChI Key |

BYDHDSPHNDAGLR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)O |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 6 Nitro 1h Benzimidazole and Its Analogs

Advanced Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of benzimidazole (B57391) synthesis, typically involving the reaction of an o-phenylenediamine (B120857) with a carbonyl compound. iosrjournals.orgresearchgate.net These methods have been refined to improve yields, reduce reaction times, and enhance selectivity.

Reactions Involving Substituted o-Phenylenediamines and Carbonyl Compounds

The condensation of substituted o-phenylenediamines with a variety of carbonyl compounds, such as aldehydes and carboxylic acids or their derivatives, is a fundamental and widely used method for constructing the benzimidazole ring system. iosrjournals.orgscispace.commdpi.com The choice of reactants allows for the introduction of various substituents onto the benzimidazole core. For instance, reacting a substituted o-phenylenediamine with an appropriate aldehyde can lead to the formation of 2-substituted benzimidazoles. iosrjournals.orgmdpi.com The reaction conditions can be tuned to favor the formation of either 1,2-disubstituted or 2-substituted benzimidazoles, which can be a challenge in terms of selectivity. iosrjournals.org

The use of fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) has been shown to efficiently promote the cyclocondensation of o-phenylenediamines with aldehydes at room temperature, leading to the selective synthesis of 1,2-disubstituted benzimidazoles in short reaction times. iosrjournals.org Similarly, the condensation of o-phenylenediamines with aldehydes under oxidative conditions is a direct approach, though it presents a selectivity challenge between the formation of 1,2-disubstituted and 2-substituted products. iosrjournals.org

To synthesize 6-nitrobenzimidazole derivatives, 4-nitro-o-phenylenediamine (B140028) is a common starting material, which is condensed with various substituted aromatic aldehydes. rsc.orgnih.gov

Catalytic Systems in Benzimidazole Synthesis (e.g., Ammonium (B1175870) Salts, Transition Metals)

A range of catalytic systems are employed to facilitate benzimidazole synthesis, improving reaction efficiency and selectivity. These include both metal-based and non-metal-based catalysts.

Ammonium salts, such as ammonium chloride, have been used to catalyze the condensation of o-phenylenediamine with aromatic aldehydes. researchgate.net Another organic salt, NH4OAc, in absolute ethanol (B145695) has been shown to be effective for the highly selective synthesis of 2-substituted benzimidazole derivatives. researchgate.net

Transition metal catalysts are also widely used. For example, a phosphine-free tridentate NNS ligand-derived manganese(I) complex catalyzes the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols to selectively produce 2-substituted and 1,2-disubstituted benzimidazoles. organic-chemistry.org Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have been found to be efficient catalysts for the selective reaction between o-phenylenediamine and aldehydes to yield 2-substituted benzimidazoles under ambient conditions without the need for additives. mdpi.com Other transition metals like palladium and copper are also utilized, especially in cross-coupling reactions to form the benzimidazole ring regiospecifically. acs.orgnih.gov Lewis acids such as Er(OTf)3 have also been employed, particularly in microwave-assisted, solvent-free syntheses of 1,2-disubstituted benzimidazoles. mdpi.com

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of benzimidazole derivatives. scispace.combenthamdirect.comarkat-usa.org This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.combenthamdirect.comarkat-usa.org

Microwave irradiation can be applied to various benzimidazole synthesis strategies, including the condensation of o-phenylenediamines with aldehydes and one-pot reductive cyclizations. For example, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes has been achieved in quantitative yields (over 96%) with reaction times as short as 5 minutes under microwave irradiation and solvent-free conditions, using erbium triflate as a catalyst. mdpi.com In some cases, microwave-assisted synthesis can be performed without a catalyst, further enhancing its "green" credentials. benthamdirect.com The synthesis of 5(6)-nitro-1H-benzimidazoles has also been successfully carried out using microwave irradiation, starting from iminoester hydrochlorides and 4-nitro-o-phenylenediamine, with improved yields and shorter reaction times compared to classical heating. semanticscholar.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | mdpi.combenthamdirect.comnih.gov |

| Yield | Moderate to high | High to quantitative | mdpi.combenthamdirect.comnih.gov |

| Energy Consumption | Higher | Lower | benthamdirect.com |

| By-products | Can be significant | Often reduced | arkat-usa.org |

One-Pot Reductive Cyclization Strategies from Nitroaniline Precursors

One-pot reductive cyclization offers an efficient pathway to benzimidazoles directly from o-nitroaniline precursors, avoiding the isolation of intermediate o-phenylenediamines. pcbiochemres.comtandfonline.com This approach combines the reduction of the nitro group and the subsequent cyclization with a carbonyl compound in a single reaction vessel.

A notable example is the use of sodium dithionite (B78146) (Na2S2O4) as a reducing agent. researchgate.nettandfonline.com This inexpensive and efficient reagent can reduce the nitro group of an o-nitroaniline, which then reacts in situ with an aldehyde to form the benzimidazole ring. tandfonline.com This method has been successfully applied under microwave irradiation, leading to very short reaction times. tandfonline.comtandfonline.com Another effective system for one-pot reductive cyclocondensation is the use of zinc powder and sodium bisulfite (NaHSO3) in water, which allows for the chemoselective reduction of the nitro group and subsequent cyclization with aromatic aldehydes in good to excellent yields. pcbiochemres.com

Electrochemical methods also provide a means for one-pot reductive cyclization. rsc.org The electrochemical reduction of o-nitroanilines can induce a tandem process of nitro reduction, C(sp3)–H amination, and condensation to afford 1,2-fused benzimidazoles in high yields under open-air conditions without the need for a strong chemical reductant. rsc.org

Synthetic Routes to 1-hydroxy and 6-nitro Substituted Benzimidazoles

The synthesis of specifically substituted benzimidazoles, such as those with 1-hydroxy and 6-nitro groups, requires tailored synthetic strategies.

The introduction of a 6-nitro group is typically achieved by starting with a precursor that already contains this functionality. For example, 4-nitro-o-phenylenediamine is a common starting material that, upon condensation with various aldehydes, yields 6-nitro-1H-benzimidazole derivatives. rsc.orgnih.gov The synthesis of a series of 6-nitrobenzimidazole derivatives has been reported, starting from 4-nitro-o-phenylenediamine and substituted aromatic aldehydes in DMSO. researchgate.net

The synthesis of 1-hydroxy-benzimidazoles often involves specific cyclization strategies. For instance, novel methods have been developed for the synthesis of 1-hydroxy-1H-benzimidazole 3-oxides. acs.org While direct synthesis of 1-hydroxy-6-nitro-1H-benzimidazole is less commonly detailed, the general principles of benzimidazole synthesis suggest that a suitably substituted precursor, such as a nitro-substituted o-phenylenediamine derivative that can lead to the formation of the N-hydroxy group upon cyclization, would be required. The synthesis of N-hydroxy-2-(2-methyl-1H-benzimidazol-1-yl) acetamide (B32628) has been achieved by reacting the corresponding ethyl ester with hydroxylamine, demonstrating a method for introducing a hydroxy group onto a nitrogen atom in a benzimidazole-containing molecule. nih.gov

Regioselectivity and Isomer Formation in Synthetic Pathways

Regioselectivity is a critical consideration in the synthesis of substituted benzimidazoles, as the unsymmetrical nature of many precursors can lead to the formation of isomeric products. iosrjournals.orgnih.gov

When using a monosubstituted o-phenylenediamine, cyclization can potentially result in two different regioisomers. The control of regioselectivity often depends on the reaction conditions, the nature of the substituents, and the catalysts employed. thieme-connect.com For example, in the synthesis of benzimidazolones from monosubstituted ureas and differentially substituted 1,2-dihaloaromatic systems, a single palladium catalyst can promote a cascade of chemoselective C–N bond-forming processes to yield a single regioisomer with high selectivity. acs.org

In the synthesis of benzimidazole nucleosides, the silylation of the benzimidazole base and the reaction temperature can significantly influence the regioselectivity of the glycosylation, determining whether the N1 or N3 isomer is the major product. thieme-connect.com The formation of 1-(N,N-diethylamino-ethyl)-2-benzyl-6-nitro-benzimidazole and its 5-nitro isomer from the reaction of the sodium salt of 2-benzyl-5(6)-nitrobenzimidazole with N,N-diethylamino-ethyl chloride highlights the potential for isomer formation, which often requires separation by crystallization or chromatography. erowid.org

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 6 Nitro 1h Benzimidazole

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. mdpi.com For 1-hydroxy-6-nitro-1H-benzimidazole, the key vibrational modes can be assigned based on data from similar structures. researchgate.net

N-O Stretching: The nitro group (NO₂) is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are expected in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). For 5-nitro-2-phenyl-1H-benzimidazole, these bands are observed at 1512 cm⁻¹ and 1334 cm⁻¹, respectively. rsc.org

O-H Stretching: The hydroxyl group attached to the N-1 position will exhibit a broad stretching band, typically in the 3200-3600 cm⁻¹ region. The exact position and broadness depend on the extent of hydrogen bonding in the sample.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the benzene (B151609) ring occur in the 1450-1630 cm⁻¹ region. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference Compound |

|---|---|---|---|

| ~3400 (broad) | O-H Stretch | N-OH | General -OH region |

| > 3000 | C-H Stretch | Aromatic C-H | General aromatic region |

| ~1625 | C=N Stretch | Imidazole Ring | 5-Nitro-2-phenyl-1H-benzimidazole rsc.org |

| ~1510-1530 | Asymmetric N-O Stretch | Nitro (NO₂) | 5-Nitro-2-phenyl-1H-benzimidazole rsc.org |

| ~1450-1500 | C=C Stretch | Benzene Ring | General aromatic region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzimidazole (B57391) ring system is a chromophore, and its conjugation with the electron-withdrawing nitro group significantly influences its electronic spectrum. researchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n → π Transitions:* These are lower-intensity transitions involving the promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to a π* antibonding orbital.

Theoretical studies on the analog 1-methyl-6-nitro-1H-benzimidazole have identified major absorption bands and correlated them with specific electronic transitions, showing good agreement with experimental spectra. researchgate.net The presence of the nitro group typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted benzimidazole. The spectrum of a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, shows significant absorption bands around 295 nm and 340 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λ_max) and Electronic Transitions

| λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore System |

|---|---|---|---|

| ~290-350 | High | π → π* | Conjugated nitro-benzimidazole system |

Theoretical and Computational Chemistry of 1 Hydroxy 6 Nitro 1h Benzimidazole

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, including those with nitro and hydroxy substitutions, DFT calculations are employed to predict a wide array of properties with a high degree of accuracy. researchgate.netnih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis

The electronic structure of these molecules is complex, with the benzimidazole scaffold acting as an electron-rich system. The addition of an electron-withdrawing nitro group and an electron-donating hydroxyl group significantly modulates the electronic distribution across the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.netnih.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | Varies with substituent |

| LUMO | Varies with substituent |

| Energy Gap (ΔE) | Varies with substituent |

Note: Specific values depend on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.netchemrxiv.orgresearchgate.net

In 1-hydroxy-6-nitro-1H-benzimidazole, the MEP map would likely show a negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites attractive for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the imidazole (B134444) ring and the hydroxyl group would exhibit positive potential. researchgate.net These maps provide a visual representation of the molecule's reactivity hotspots. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. nih.govresearchgate.netresearchgate.net

Table 2: Significant NBO Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(N) | π*(C=C) | Varies |

| LP(O) | σ*(N-H) | Varies |

Note: LP denotes a lone pair, and π* and σ* represent antibonding orbitals. Specific values are dependent on the molecular structure and computational level.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Theoretical calculations of vibrational frequencies (IR and Raman) are also performed, often with a scaling factor to account for anharmonicity and other systematic errors. researchgate.netresearchgate.net

For benzimidazole derivatives, the calculated ¹H and ¹³C NMR chemical shifts generally show good agreement with experimental values, aiding in the unambiguous assignment of signals. nih.govnih.gov Similarly, the calculated vibrational frequencies can help in the detailed analysis of the experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to different functional groups. researchgate.net

Solvation Effects and Stability in Different Media

The properties and stability of a molecule can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the molecular structure and electronic properties. rsc.orgnih.gov

Studies on related benzimidazole derivatives have shown that the stability can vary in different media. For example, the lowest energy state of a similar compound was found in DMSO, indicating greater stability in this solvent compared to the gas phase or other solvents. researchgate.net The solvation model can also be used to predict how the HOMO-LUMO gap and other electronic properties change in different solvent environments, providing insights into the molecule's reactivity in solution. researchgate.net

Quantum Chemical Approaches to Tautomerism

Tautomerism is a critical aspect of the chemistry of benzimidazole derivatives, particularly those with substituents capable of proton migration, such as hydroxyl groups. Computational studies allow for the detailed investigation of the relative stabilities of different tautomeric forms.

For N-unsubstituted benzimidazoles, prototropic tautomerism leads to an equilibrium between different isomers. beilstein-journals.org In the case of substituted benzimidazoles, this typically involves the migration of a proton between the N1 and N3 atoms of the imidazole ring, a phenomenon known as annular tautomerism. researchgate.net For a 6-substituted 1H-benzimidazole, this equilibrium exists with its 5-substituted 1H-tautomer. However, in the context of the core benzimidazole system without a substituent at the N1 position, the tautomerism occurs between the 1H and 3H forms. Theoretical calculations are employed to determine the geometry and relative energies of these tautomers. beilstein-journals.org For many substituted benzimidazoles, computational studies have found that the 3H and keto forms are often favored. researchgate.net

Hydroxy-substituted benzimidazoles, such as this compound, can exhibit ring-chain tautomerism, which is a form of keto-enol tautomerism. researchgate.net The enol form corresponds to the aromatic hydroxy-substituted benzimidazole, while the keto form is a non-aromatic benzimidazolone derivative. The equilibrium between these forms is significantly influenced by the nature and position of other substituents on the benzimidazole ring system. researchgate.netnih.gov For instance, in studies of related 2-hydroxybenzimidazole (B11371) derivatives, the presence of an electron-withdrawing nitro group at the 5(6)-position was found to favor the keto form. researchgate.net Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) on similar molecular architectures have shown that while the energy barrier for proton transfer from the enol to the keto form can be high in the ground state, it may become nearly barrierless in the excited state, facilitating a process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net

Quantum chemical calculations, such as those using semi-empirical (AM1, PM3) and density functional theory (DFT) methods, are crucial for quantifying the energy differences between tautomers and thus predicting their relative stabilities. researchgate.net Theoretical studies on 5(6)-nitro-2-hydroxybenzimidazole, a close analog, have calculated the relative heats of formation (ΔH_f) to compare the stability of the 1H-enol, 3H-enol, and keto tautomers. These calculations consistently show that the keto form is significantly more stable than the enol forms. researchgate.net

| Tautomeric Transition | Method | ΔH_f (kcal/mol) | Favored Form |

|---|---|---|---|

| 1H-enol vs. 3H-enol | AM1 | 0.20 | 3H |

| PM3 | 0.41 | 3H | |

| 1H-enol vs. 1H-keto | AM1 | -4.83 | 1H-keto |

| PM3 | -3.06 | 1H-keto |

Data adapted from a theoretical study on 5(6)-nitro-2-hydroxybenzimidazole, which serves as an analog for the title compound. researchgate.net

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. By calculating various molecular properties and descriptors, researchers can identify reactive sites and determine the most energetically favorable reaction pathways.

The reactivity of this compound is largely governed by the electronic effects of its substituents. The nitro group is strongly electron-withdrawing, which influences the electron distribution across the entire molecule. nih.gov Computational analyses using DFT are employed to predict the most likely sites for chemical reactions. researchgate.netscirp.org

Methods for predicting reactivity include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate sites for electrophilic and nucleophilic attack, respectively. For related 1-alkylated 5(6)-nitro-1H-benzimidazoles, computational analysis of FMOs showed that upon reduction, the accepted unpaired electron resides mainly on the nitro group. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions are used to predict local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. rsc.org

For nitroimidazole and nitrobenzimidazole derivatives, computational studies consistently show that the main sites of reactivity are the nitro group and the nitrogen atoms of the imidazole ring. rsc.org The nitro group is a primary site for bioreduction, a key activation mechanism for some of its biological activities. researchgate.net The heteroatoms (oxygen and nitrogen) and π-bonds can facilitate electronic transactions with other species. scirp.org

Calculating reaction enthalpies and activation energies helps determine the feasibility and preferred pathways of chemical reactions. In the context of antioxidant activity, a form of chemical reactivity, computational methods can predict the propensity of a molecule to act as a free radical scavenger through different mechanisms. nih.gov

Two common antioxidant mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical. The feasibility of this pathway is related to the Bond Dissociation Enthalpy (BDE) of the X-H bond being broken. A lower BDE indicates a more favorable HAT process. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron, a process governed by its Ionization Potential (IP), followed by the transfer of a proton. A lower IP value suggests a greater ability to donate an electron. nih.gov

| Computational Parameter | Associated Reaction Pathway | Implication for Reactivity |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | A lower BDE value indicates a higher propensity to donate a hydrogen atom. |

| Ionization Potential (IP) | Single Electron Transfer (SET) | A lower IP value indicates a higher propensity to donate an electron. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide critical insights into its structural flexibility, conformational changes, and interactions with solvent molecules or biological macromolecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar benzimidazole derivatives to understand their dynamic properties, particularly in the context of drug design and materials science. researchgate.netnih.gov

MD simulations of benzimidazole derivatives typically involve the following steps:

System Setup: A simulation box is created containing the this compound molecule, along with solvent molecules (e.g., water) to mimic physiological or experimental conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is subjected to a period of energy minimization and equilibration to relax any steric clashes and allow the system to reach a stable temperature and pressure.

Production Run: Following equilibration, the production MD simulation is performed for a desired length of time (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.

Analysis of the resulting trajectories can reveal important information about the dynamic behavior of this compound, such as:

Conformational Analysis: Identification of the most stable conformations and the energy barriers between them.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for its interaction with other molecules.

Solvation Structure: The arrangement of solvent molecules around the solute, providing insights into its solubility and transport properties.

Interaction with Biomolecules: In the context of drug design, MD simulations can be used to study the binding of this compound to target proteins, revealing the key interactions and the stability of the complex. researchgate.netnih.gov

Table 1: Typical Parameters in Molecular Dynamics Simulations of Benzimidazole Derivatives

| Parameter | Description | Typical Value/Method |

| Force Field | Describes the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Represents the solvent environment. | TIP3P, SPC/E for water |

| Ensemble | Statistical mechanics ensemble used. | NVT (Canonical), NPT (Isothermal-Isobaric) |

| Temperature | Simulation temperature. | 300 K (Room Temperature) |

| Pressure | Simulation pressure (for NPT ensemble). | 1 atm |

| Time Step | Integration time step for the equations of motion. | 1-2 fs |

| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |

Nonlinear Optical (NLO) Properties from Computational Models

Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies such as optical data storage, telecommunications, and optical signal processing. acs.org The NLO response of a molecule is determined by its hyperpolarizability, which can be predicted using quantum chemical calculations. Computational models, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in predicting the NLO properties of organic molecules, including benzimidazole derivatives. acs.orgpku.edu.cnnih.gov

The introduction of electron-donating and electron-accepting groups into a conjugated π-system is a well-established strategy for enhancing NLO properties. In this compound, the hydroxyl (-OH) group can act as an electron donor, while the nitro (-NO2) group is a strong electron acceptor. This "push-pull" configuration across the benzimidazole scaffold is expected to lead to significant NLO activity.

Computational studies on similar benzimidazole derivatives have consistently shown that the presence of a nitro group significantly enhances the first hyperpolarizability (β), a measure of the second-order NLO response. pku.edu.cnnih.gov DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and compute the electronic properties. researchgate.netresearchgate.net

The key NLO properties calculated include:

Polarizability (α): The linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The second-order nonlinear response, which is crucial for applications like second-harmonic generation.

Theoretical investigations on related nitro-substituted benzimidazoles have demonstrated that the magnitude of the first hyperpolarizability is highly dependent on the nature and position of the substituents. nih.gov The charge transfer from the donor to the acceptor group, facilitated by the π-conjugated system of the benzimidazole ring, is the primary origin of the large NLO response. nih.gov

Table 2: Predicted Nonlinear Optical Properties of Substituted Benzimidazoles (Illustrative Data based on Literature)

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| Benzimidazole | ~3.5 | ~100 | Low |

| 6-Nitrobenzimidazole | ~6.0 | ~120 | Moderate |

| 1-Hydroxybenzimidazole | ~4.0 | ~110 | Low-Moderate |

| This compound (Predicted) | High | Moderate-High | High |

Note: The values for this compound are predicted based on trends observed in computational studies of analogous compounds. Actual values would require specific DFT calculations.

The computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into the NLO properties. A smaller HOMO-LUMO energy gap is generally associated with a larger hyperpolarizability, as it indicates easier charge transfer within the molecule. For this compound, the HOMO is expected to be localized more on the hydroxyl group and the benzimidazole ring, while the LUMO would be concentrated on the nitro group, facilitating an intramolecular charge transfer that enhances the NLO response. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1 Hydroxy 6 Nitro 1h Benzimidazole

Mechanisms of Formation during Cyclization Reactions

The primary route for synthesizing the 6-nitro-1H-benzimidazole core involves the condensation of 4-nitro-o-phenylenediamine (B140028) with an appropriate aldehyde. semanticscholar.org The mechanism for this acid-catalyzed cyclization is a well-established multi-step process.

A proposed mechanism for the formation of 2-substituted-6-nitro-1H-benzimidazoles, a precursor to the target compound, is as follows umich.edunih.gov:

Activation of the Carbonyl Group: In the presence of an acid catalyst, the aldehyde's carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack and Schiff Base Formation: One of the amino groups of 4-nitro-o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form a Schiff base (or imine) intermediate.

Intramolecular Cyclization: The second amino group of the o-phenylenediamine (B120857) moiety then performs an intramolecular nucleophilic attack on the imine carbon. umich.edu This step results in the formation of the five-membered imidazole (B134444) ring, creating a dihydro-benzimidazole intermediate.

Aromatization: The final step is the aromatization of the newly formed ring to yield the stable benzimidazole (B57391) system. This often occurs via oxidation. In many reported syntheses, an oxidizing agent like sodium metabisulfite (B1197395) is explicitly added to facilitate this step. nih.gov In other cases, air oxidation may be sufficient. nih.gov

The introduction of the 1-hydroxy group is a separate consideration. It is not typically formed during the initial cyclization. The synthesis of N-hydroxybenzimidazoles often involves different precursors or subsequent N-oxidation steps. However, the core cyclization to form the 6-nitrobenzimidazole ring remains the foundational transformation.

Impact of Substituents on Reaction Kinetics and Thermodynamics

Substituents on both the o-phenylenediamine and the aldehyde starting materials significantly influence the rate and efficiency of the cyclization reaction. The electronic nature of these groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—plays a critical role.

Substituents on the Aldehyde: The reactivity of the aldehyde is paramount. Aromatic aldehydes bearing EWGs (e.g., nitro, cyano, halo groups) on their rings increase the electrophilicity of the carbonyl carbon, which can accelerate the initial nucleophilic attack by the diamine. Conversely, aldehydes with strong EDGs (e.g., methoxy, hydroxyl groups) may slow down this initial step by reducing the carbonyl's electrophilicity. umich.edu

Substituents on the Benzene (B151609) Ring: The 6-nitro group on the final benzimidazole product originates from a 4-nitro group on the starting o-phenylenediamine. As a potent EWG, this nitro group deactivates the benzene ring. It reduces the nucleophilicity of the amino groups, which can slow down both the initial attack on the aldehyde and the subsequent intramolecular cyclization step compared to an unsubstituted o-phenylenediamine. However, this deactivation is a necessary trade-off to achieve the desired substitution pattern.

Studies on related systems, such as the fragmentation of nitrobenzyl carbamates, provide analogous insights. In these cases, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the reaction. researchgate.netrsc.org This is attributed to the stabilization of developing positive charges in the transition states. researchgate.netrsc.org Applying this principle to benzimidazole formation, EDGs on the aldehyde's aromatic ring could stabilize the carbocation-like character of the imine intermediate, potentially influencing the cyclization rate.

Table 1: Effect of Aldehyde Substituents on Benzimidazole Synthesis Yields This table compiles data from syntheses of various substituted benzimidazoles to illustrate general trends. Direct kinetic data for 1-hydroxy-6-nitro-1H-benzimidazole is limited.

| Aldehyde Substituent (at para-position) | Electronic Effect | Typical Yield Range (%) | Reference(s) |

| -NO₂ | Electron-Withdrawing | Moderate to High | |

| -Cl | Electron-Withdrawing | High | semanticscholar.org |

| -F | Electron-Withdrawing | High | |

| -H (Benzaldehyde) | Neutral | High | umich.edu |

| -OH | Electron-Donating | Good to High | |

| -OCH₃ | Electron-Donating | Good to High |

This interactive table allows sorting by substituent, electronic effect, or yield to observe trends in how different functional groups impact the efficiency of benzimidazole synthesis.

Intermediates and Transition States in Key Synthetic Steps

The synthesis of 6-nitro-1H-benzimidazole proceeds through distinct, characterizable intermediates. The identification of these species is crucial for understanding the reaction pathway and optimizing conditions.

Key Intermediates:

Schiff Base (Imine): As previously mentioned, the initial condensation between 4-nitro-o-phenylenediamine and an aldehyde forms a Schiff base. This intermediate is the product of the first major transformation and is the substrate for the critical ring-closing step. Its formation involves a tetrahedral intermediate that subsequently loses a molecule of water.

Cyclized Dihydro-benzimidazole: Following the intramolecular attack of the second amine group, a non-aromatic, five-membered ring intermediate is formed. nih.gov This species, sometimes referred to as an aminal, is typically unstable and rapidly undergoes oxidation to achieve the thermodynamically favorable aromatic benzimidazole ring system. A possible mechanism suggests that after the nucleophilic attack, a protonated intermediate facilitates the final aromatization step. nih.gov

Transition States: While the intermediates represent energy minima along the reaction coordinate, the transitions between them involve high-energy transition states.

Transition State of Cyclization: The key ring-closing step, the intramolecular nucleophilic attack, proceeds through a highly organized transition state. The geometry must allow for the lone pair of the second amino group to approach the electrophilic imine carbon at an appropriate trajectory. The presence of the nitro group influences the electronic stability of this transition state.

Transition State of Aromatization: The final oxidation step also has a transition state, the nature of which depends on the oxidant used. This step involves the removal of two hydrogen atoms from the dihydro-benzimidazole intermediate.

Computational studies using Density Functional Theory (DFT) on related benzimidazole syntheses have been employed to model these intermediates and transition states, providing insights into their relative energies and geometries. nih.govresearchgate.net

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the kinetics, yield, and even the mechanism of benzimidazole synthesis. Solvents influence the solubility of reactants, stabilize or destabilize intermediates and transition states, and can participate directly in the reaction.

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile are commonly used. researchgate.netorganic-chemistry.org Their high dielectric constants can help to dissolve the reactants and stabilize any charged intermediates or transition states that may form during the reaction, potentially increasing the reaction rate. nih.gov

Ethereal Solvents: Dimethoxyethane (DME) has been successfully used as a solvent for the synthesis of 5-nitro-benzimidazole derivatives. It offers good solvating properties for the organic reactants.

Nonpolar Solvents: In some related oxidative cyclizations, nonpolar solvents like toluene (B28343) have been used. nih.gov Reactions in nonpolar media may proceed through different pathways compared to those in polar solvents, particularly if charged intermediates are involved. The formation of charged species may be disfavored in low-dielectric solvents. nih.gov

Solvent-Free Conditions: A significant advancement in green chemistry is the development of solvent-free, or neat, reaction conditions. umich.eduresearchgate.net These reactions are often carried out by grinding the reactants together and heating. umich.edu This method offers advantages such as reduced environmental impact, lower cost, and often simpler workup procedures. The reaction proceeds in a melt phase, where the high concentration of reactants can lead to remarkably high efficiency and short reaction times. umich.eduresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a solvent, can dramatically reduce reaction times from hours to minutes and increase yields. nih.govrsc.orgsemanticscholar.org The microwave energy efficiently couples with polar molecules, rapidly heating the reaction mixture and accelerating the rates of cyclization and dehydration.

Table 2: Comparison of Solvent Systems in Benzimidazole Synthesis

| Solvent System | Typical Conditions | Key Advantages | Key Disadvantages | Reference(s) |

| Dimethoxyethane (DME) | Reflux | Good solubility for reactants | Flammable, requires heating | |

| Acetonitrile | Reflux, K₂CO₃ | Good for N-alkylation steps | Can be toxic, requires heating | researchgate.net |

| DMSO | 40°C - 120°C | High boiling, good for dissolving diverse substrates | Difficult to remove, can interfere with some catalysts | organic-chemistry.orgnih.gov |

| Solvent-Free | 140°C, Grinding | Green, high atom economy, fast | Requires thermal stability of reactants | umich.eduresearchgate.net |

| Microwave (in solvent) | 10-60 min | Extremely fast, high yields | Requires specialized equipment | nih.govrsc.orgsemanticscholar.org |

This interactive table summarizes the conditions and trade-offs associated with different solvent choices for the synthesis of benzimidazole derivatives.

Chemistry of Derivatives and Analogous Benzimidazole Systems

Design and Synthesis of N-Substituted 1-hydroxy-6-nitro-1H-Benzimidazole Derivatives

The synthesis of N-substituted this compound derivatives is a key area of research, driven by the potential to modulate the compound's biological and chemical properties. A common strategy involves the initial synthesis of the core 6-nitro-1H-benzimidazole structure, followed by N-substitution.

One established method for creating the benzimidazole (B57391) ring is the condensation reaction of a substituted o-phenylenediamine (B120857) with a suitable aldehyde. nih.govrsc.org For instance, 4-nitro-o-phenylenediamine (B140028) can be reacted with various aromatic aldehydes using an oxidizing agent like sodium metabisulfite (B1197395) to yield a series of 2-substituted-6-nitro-1H-benzimidazole derivatives. nih.govrsc.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for these condensation reactions compared to conventional heating methods. nih.govrsc.org

A study by Kouassi, et al. (2022) describes the synthesis of N-substituted benzimidazole derivatives starting from 4-nitroorthophenylenediamine and ethyl formate (B1220265) in the presence of hydrochloric acid to obtain 6-nitro-1H-benzimidazole. tsijournals.com This intermediate is then reacted with various functionalized halides in a basic medium to yield the desired N-substituted products. tsijournals.com

The design of these derivatives is often guided by computational studies and the desire to create molecules with specific therapeutic or material science applications. nih.govrsc.org The strategic placement of substituents on the benzimidazole nucleus is a critical aspect of generating bioactive compounds. researchgate.net

Exploration of 2-Substituted and 5/6-Substituted Benzimidazole Analogs

The exploration of 2-substituted and 5/6-substituted benzimidazole analogs is a rich field of study aimed at diversifying the properties and applications of this heterocyclic system. A multitude of synthetic strategies have been developed to introduce a wide array of functional groups at these positions.

2-Substituted Benzimidazoles:

The most common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, and acid halides). mdpi.com Another widely used approach involves the reaction of o-phenylenediamines with aldehydes. rsc.orgsemanticscholar.org This latter method is particularly popular due to the ready availability of a diverse range of aldehydes. nih.gov Various catalysts, including bismuth nitrate, MgCl₂·6H₂O, and nano-Fe₂O₃, have been employed to improve the efficiency and yield of these condensation reactions. rsc.org

For example, 2-aryl-benzimidazoles can be synthesized and subsequently treated with oleum, sulfuric acid, or chlorosulfonic acid to introduce sulfonic acid groups, yielding compounds like 2-phenyl-1H-benzimidazole-5-sulfonic acid, a known UV filter. mdpi.com Additionally, 2-aminobenzimidazole (B67599) derivatives can be prepared from o-nitrochlorobenzene and sodium cyanamide (B42294) or through the Chichibabin amination reaction of 1-substituted benzimidazoles. longdom.org

5/6-Substituted Benzimidazoles:

The synthesis of 5/6-substituted benzimidazoles often begins with a substituted o-phenylenediamine. For instance, 4-bromo-1,2-diaminobenzene can be condensed with 2-nitrobenzaldehyde (B1664092) to form 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.gov This bromo-substituted intermediate can then undergo further functionalization through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions to introduce various aryl and amino groups at the 5(6)-position. nih.gov

Similarly, 5-substituted derivatives have been synthesized by condensing the appropriately substituted diamine with ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate. researchgate.net The synthesis of 5-methoxy-6-methylbenzimidazole (B1647386) and 5-hydroxy-6-methylbenzimidazole has also been reported. nih.gov

The introduction of a nitro group at the 5(6)-position is of particular interest. For example, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have been synthesized by reacting 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides. mdpi.com These reactions typically yield an inseparable mixture of the 5-nitro and 6-nitro regioisomers. mdpi.com

The following table summarizes some examples of synthesized 2- and 5/6-substituted benzimidazole analogs:

| Compound Name | Substitution Pattern | Synthetic Precursors | Reference |

| 2-Aryl-1H-benzimidazole | 2-Aryl | o-Phenylenediamine, Carboxylic Acid/Aldehyde | mdpi.com |

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | 2-Phenyl, 5-Sulfonic acid | 2-Phenyl-1H-benzimidazole, Sulfonating agent | mdpi.com |

| 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | 5(6)-Bromo, 2-(2-Nitrophenyl) | 4-Bromo-1,2-diaminobenzene, 2-Nitrobenzaldehyde | nih.gov |

| 2-(Furan-2′-yl)-5,6-dimethyl-1H-benzo[d]imidazole | 2-(Furan-2-yl), 5,6-Dimethyl | 4,5-Dimethyl-1,2-phenylenediamine, Furan-2-carboxaldehyde | acs.org |

| 5-Methoxy-6-methylbenzimidazole | 5-Methoxy, 6-Methyl | Not specified | nih.gov |

| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | 2-Amino, 5(6)-Nitro, N-Arylacetamide | 5(6)-Nitro-1H-benzimidazol-2-amine, 2-Chloroacetamides | mdpi.com |

Influence of Substituent Effects on Reactivity and Spectroscopic Signatures of Benzimidazole Derivatives

The electronic nature of substituents on the benzimidazole ring significantly influences the molecule's reactivity and its spectroscopic properties. These effects are crucial for understanding the behavior of these compounds and for designing new derivatives with tailored characteristics.

Reactivity:

Electron-donating and electron-withdrawing groups can have a profound impact on the reactivity of the benzimidazole system. For instance, in the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes, the electronic properties of the aldehyde play a significant role. nih.gov Electron-rich aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles, while electron-deficient aldehydes lead to the corresponding 2-monosubstituted products under the same reaction conditions. nih.gov This selectivity is attributed to the influence of the substituent on the reactivity of the carbonyl group in the aldehyde. nih.gov

Furthermore, the presence of electron-withdrawing groups like a nitro group can stabilize the benzimidazole ring and increase the acidity of the imine proton. nih.gov This stabilization is important for the formation of stable metal complexes. nih.gov In the case of 1-alkylated 5(6)-nitro-1H-benzimidazoles, computational studies have shown that upon reduction, the unpaired electron is primarily accepted by the nitro group. researchgate.net

Spectroscopic Signatures:

Substituents also cause characteristic shifts in the spectroscopic signatures of benzimidazole derivatives, particularly in their Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of protons and carbons in the benzimidazole ring are sensitive to the electronic effects of substituents. Studies on 2-substituted benzimidazoles have shown that the transmission of electronic effects from the C-2 position to the C-5(6) position is less effective than in the opposite direction. capes.gov.br In the case of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-phenylacetamide, the presence of the nitro group leads to a mixture of regioisomers (5-nitro and 6-nitro) that can be distinguished by ¹H-NMR and ¹³C-NMR spectroscopy. mdpi.com For N-substituted 6-nitro-1H-benzimidazole derivatives, the ¹H-NMR spectra show characteristic signals for the aromatic protons, with the position of these signals being influenced by the various substituents on the molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectra of benzimidazole derivatives exhibit characteristic absorption bands that can be correlated with specific functional groups. For example, in N-substituted 6-nitro-1H-benzimidazole derivatives, the presence of the nitro group gives rise to characteristic symmetric and asymmetric stretching vibrations. researchgate.net The C=N stretching vibration of the imidazole (B134444) ring is also a prominent feature in the IR spectra of these compounds. researchgate.net

The following table provides a general overview of the influence of substituents on the properties of benzimidazole derivatives:

| Substituent Type | Effect on Reactivity | Effect on Spectroscopic Signatures (NMR) | Effect on Spectroscopic Signatures (IR) |

| Electron-donating (e.g., -CH₃, -OCH₃) | Increases electron density on the ring, can promote electrophilic substitution. | Upfield shift of proton and carbon signals. | Minimal direct effect, but can influence the vibrations of adjacent bonds. |

| Electron-withdrawing (e.g., -NO₂, -Cl) | Decreases electron density on the ring, can promote nucleophilic substitution. Stabilizes anions. | Downfield shift of proton and carbon signals. | Characteristic stretching vibrations for the specific group (e.g., NO₂ stretches). |

Coordination Chemistry of this compound Ligands

The benzimidazole scaffold, with its nitrogen-containing heterocyclic ring, is an excellent ligand for coordinating with a variety of metal ions. The resulting metal complexes often exhibit interesting structural features and properties, making them a subject of significant research interest.

Metal complexes of benzimidazole derivatives, including those related to this compound, are typically synthesized by reacting the benzimidazole ligand with a suitable metal salt in a solvent. The choice of metal, ligand, and reaction conditions can lead to the formation of a diverse range of coordination compounds.

For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been prepared by reacting the ligand with various metal salts in an acetone-water mixture. nih.gov The resulting complexes were characterized using techniques such as elemental analysis, melting point determination, and UV-Vis spectroscopy. nih.gov Similarly, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives have been synthesized from 2-(1H-benzimidazol-2-yl)-phenol derivatives and the corresponding metal salts in ethanol (B145695). nih.gov These complexes were characterized by FT-IR, ¹H-NMR, powder X-ray diffraction, and ESI-MS analyses. nih.gov

The electrochemical synthesis method has also been employed, where the anodic dissolution of a metal in a solution containing the benzimidazole ligand leads to the formation of the metal complex. rsc.org

Benzimidazole ligands can coordinate to metal ions in various ways, primarily through the nitrogen atoms of the imidazole ring. The specific binding mode and the resulting coordination geometry depend on the metal ion, the substituents on the benzimidazole ligand, and the presence of other co-ligands.

In many cases, the benzimidazole ligand acts as a bidentate ligand, coordinating to the metal center through both nitrogen atoms of the imidazole ring. However, other coordination modes are also possible. For example, in complexes with 2-(2-hydroxyphenyl)-1H-benzimidazole, the ligand can act as a monobasic bidentate ligand, coordinating through the oxygen atom of the hydroxyl group and one of the nitrogen atoms of the imidazole ring. researchgate.net

The coordination geometry around the metal center can vary widely, including tetrahedral, square planar, and octahedral geometries. For instance, in some copper complexes with a benzimidazole-derived ligand, the copper ion is in a pentacoordinated [N₄O] environment. rsc.org In contrast, some Fe(III) and Ni(II) complexes with an imidazoleacetic acid and a benzimidazole-based ligand have been found to exhibit an octahedral geometry. researchgate.net

The formation of metal-ligand coordination bonds is a primary driving force for the self-assembly of benzimidazole-based supramolecular structures. researchgate.net These structures can range from simple discrete metal complexes to more complex architectures like metal-organic frameworks (MOFs) and coordination polymers. researchgate.netconsensus.app

For example, in the crystal structures of some copper complexes of a benzimidazole derivative, the primary interactions responsible for the crystal packing are classical hydrogen bonds (N–H⋯O, O–H⋯N, and O–H⋯O), non-classical hydrogen bonds (C–H⋯O and C–H⋯N), and π-π stacking interactions. rsc.org The interplay of these various interactions dictates the final three-dimensional structure of the supramolecular assembly. researchgate.netrsc.org The design and modification of the benzimidazole ligand, including the introduction of different substituents, can be used to control the self-assembly process and create materials with specific structures and properties. researchgate.net

This compound as a Synthetic Precursor for Complex Molecules

The strategic placement of functional groups on the benzimidazole scaffold is a cornerstone of modern medicinal chemistry and materials science. The compound this compound, and its structural isomers, represent a valuable class of precursors for the synthesis of more complex molecules. The presence of multiple reactive sites—namely the hydroxyl group, the nitro group, and the imidazole ring itself—offers a rich platform for chemical derivatization.

Research into analogous systems, such as 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole, provides significant insight into the synthetic utility of these precursors. The alkylation of this hydroxy-nitro-benzimidazole derivative demonstrates how selective functionalization can be achieved to generate molecular complexity. The choice of base and solvent system plays a critical role in directing the reaction towards either O-alkylation or N-alkylation, yielding distinct products. researchgate.net

For instance, the methylation of 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole with methyl iodide can lead to different outcomes based on the reaction conditions. When sodium hydride (NaH) is used as the base in a tetrahydrofuran (B95107) (THF) solvent, a mixture of both the O-methyl and N-methyl derivatives is formed. researchgate.net Conversely, employing a milder base like potassium carbonate (K2CO3) in acetone (B3395972) shifts the selectivity significantly, favoring the formation of the O-alkylation product. researchgate.net This selectivity is also observed in reactions with other alkylating agents, such as benzyl (B1604629) bromide, which predominantly yields the O-benzylated product under similar conditions. researchgate.net

The structures of these O- and N-alkylated derivatives have been unambiguously confirmed through advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) like HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments. researchgate.net These studies are crucial for distinguishing between the isomers and confirming the site of derivatization.

The versatility of the 6-nitro-1H-benzimidazole core extends to the synthesis of highly complex and biologically active molecules. For example, intricate sulfinyl derivatives such as 6-nitro-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole and 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-6-nitro-1H-benzimidazole have been synthesized and evaluated for their potent trichomonacidal activity. mdpi.com While not originating from a 1-hydroxy precursor, their synthesis underscores the importance of the 6-nitro-1H-benzimidazole scaffold in developing novel therapeutic agents. The general synthetic strategy often involves the condensation of 4-nitro-1,2-phenylenediamine with a suitable aldehyde, followed by further modifications. nih.gov

The ability to selectively functionalize positions on the benzimidazole ring makes this compound and its analogs powerful building blocks in combinatorial chemistry and targeted drug design.

Table of Synthetic Transformations for a Hydroxy-Nitro-Benzimidazole Precursor

This table illustrates the selective alkylation of a model hydroxy-nitro-benzimidazole compound, demonstrating its potential as a synthetic precursor.

| Precursor | Reagent | Base/Solvent | Product(s) | Yield(s) | Reference |

| 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole | Methyl Iodide | NaH / THF | O-methyl derivative & N-methyl derivative | 5% (O-methyl), 25% (N-methyl) | researchgate.net |

| 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole | Methyl Iodide | K2CO3 / Acetone | O-methyl derivative | 40% | researchgate.net |

| 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole | Benzyl Bromide | K2CO3 / Acetone | O-benzyl derivative | 67% | researchgate.net |

Future Directions in Research on 1 Hydroxy 6 Nitro 1h Benzimidazole

Development of Novel Green Synthetic Methodologies

Traditional methods for synthesizing benzimidazoles often involve harsh conditions, such as high temperatures and the use of strong acids or expensive and toxic catalysts, leading to environmental concerns and the production of hazardous waste. ijarsct.co.inmdpi.com The future of synthesizing 1-hydroxy-6-nitro-1H-benzimidazole will prioritize green chemistry principles, focusing on efficiency, safety, and sustainability. ijarsct.co.in

Future research will likely adapt existing green protocols developed for other benzimidazole (B57391) derivatives. These methods offer significant advantages over conventional techniques. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and improve yields significantly for N-substituted 6-nitro-1H-benzimidazole derivatives. nih.govrsc.org Solvent-free "grinding" methods, where reactants are physically ground together, represent another promising avenue, offering high atom economy and operational simplicity. umich.edu

The exploration of eco-friendly catalysts is a key area of development. Researchers have successfully used a range of greener catalysts for benzimidazole synthesis, which could be adapted for the target compound. These include ZnO nanoparticles, bismuth nitrate, and various Lewis acids like erbium(III) trifluoromethanesulfonate, which can promote reactions in solvent-free conditions or aqueous media. nih.govrhhz.netnih.gov One-pot reductive cyclocondensation, using systems like Zn/NaHSO₃ in water to convert a nitroaniline precursor directly to a benzimidazole, presents an efficient and environmentally benign strategy. pcbiochemres.com

| Green Method | Catalyst/Conditions | Key Advantages | Relevant Precursors | Reference |

| Microwave-Assisted Synthesis | Ionic Liquid ([BMIM]HSO₄) | Short reaction times, high yields | o-phenylenediamines, Aldehydes | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Sodium Metabisulfite (B1197395) | Reduced reaction time (10-15 min vs 6-12 h), higher yields (90-99%) | 4-nitro-o-phenylenediamine (B140028), Aldehydes | rsc.org |

| Solvent-Free Grinding | Heat (140°C) | No catalyst, high atom economy, simple procedure | o-phenylenediamine (B120857), Organic Acids | umich.edu |

| Catalytic Condensation | Er(OTf)₃ / Solvent-free | Short reaction time (2-5 min), excellent yields (75-99%), recyclable catalyst | o-phenylenediamine, Aldehydes | nih.gov |

| Reductive Cyclocondensation | Zn/NaHSO₃ in Water | One-pot synthesis, use of water as solvent, chemoselective | 2-nitroaniline, Aldehydes | pcbiochemres.com |

| Nanocatalysis | ZnO NPs | Recyclable catalyst, high yield, shorter time | o-phenylenediamine, Aldehydes | nih.gov |

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools to predict the physicochemical properties, reactivity, and biological activity of molecules before their synthesis, saving significant time and resources. Future studies on this compound will heavily rely on such in silico methods.

Density Functional Theory (DFT) will be instrumental in understanding the molecule's electronic structure. DFT calculations can determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity and electronic properties. researchgate.net For instance, DFT studies on related 1-alkylated 5(6)-nitro-1H-benzimidazoles have been used to calculate electron affinities, providing insight into their potential as bioreductive agents. researchgate.net Similar calculations for this compound could predict its electrochemical behavior and suitability for applications in redox-active materials or as a hypoxia-activated prodrug. nih.gov

Molecular docking simulations will be essential for exploring potential biological targets. This technique predicts how a ligand binds to the active site of a protein, which is the first step in rational drug design. nih.gov Studies on other nitrobenzimidazoles have used docking to identify potential targets like dihydrofolate reductase and histone deacetylase 6 for anticancer activity. nih.govresearchgate.net For this compound, docking could screen its binding affinity against a wide range of enzymes and receptors, guiding synthetic efforts toward developing potent therapeutic agents.

Furthermore, Quantitative Structure-Property Relationship (QSPR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be vital. doi.orgmdpi.com By developing models based on a series of related compounds, researchers can predict properties like solubility, blood-brain barrier permeability, and potential toxicity for the target molecule, ensuring that synthetic efforts are focused on drug-like candidates. nih.govmdpi.com

| Computational Method | Application | Predicted Properties | Related Compounds Studied | Reference |

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO-LUMO gap, electron affinity, reactivity, vibrational frequencies | 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole, 1-alkylated 5(6)-nitro-1H-benzimidazoles | researchgate.netresearchgate.net |

| Molecular Docking | Target Identification & Binding Mode Analysis | Binding energy, protein-ligand interactions | N-substituted 6-nitro-1H-benzimidazole derivatives | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Study of Complex Stability and Dynamics | Conformation changes, binding stability over time | Alkylated benzimidazoles | nih.govdoi.org |

| ADMET Prediction | Pharmacokinetic & Toxicity Profiling | Intestinal absorption, carcinogenicity, drug-likeness | Hybrid benzimidazo-triazoles, Alkylated benzimidazoles | nih.govmdpi.com |

Exploration of New Chemical Transformations and Functionalizations

The this compound scaffold possesses multiple sites for chemical modification, including the N-1 hydroxy group, the C-2 position, and the aromatic ring. Future research will focus on exploring novel chemical transformations to create a library of derivatives with diverse functionalities and properties.

Functionalization at the N-1 position is a key strategy. While the parent compound has a hydroxyl group, this can be a handle for further reactions. Alkylation, acylation, or etherification at this position could significantly modulate the molecule's steric and electronic properties, which is known to influence biological activity. nih.gov For example, studies on related scaffolds show that introducing different substituents at the N-1 position of 6-nitro-1H-benzimidazole can lead to potent antimicrobial and anticancer agents. nih.govresearchgate.net

The C-2 position is another critical site for modification. A common synthetic route involves the condensation of a diamine precursor with various aldehydes, allowing for the introduction of a wide range of aryl or alkyl substituents at C-2. rsc.orgresearchgate.net Future work could explore coupling reactions, such as Suzuki or Sonogashira cross-couplings, to attach more complex groups at this position, building upon methods developed for other heterocyclic systems.

Furthermore, the nitro group itself can be a point of transformation. Reduction of the nitro group to an amine would provide a key intermediate, 1-hydroxy-6-amino-1H-benzimidazole, opening up a plethora of subsequent reactions. This amino group could be acylated, alkylated, or converted into a diazonium salt for further derivatization, creating a diverse set of compounds for screening. The bioreductive activation of the nitro group is also a significant area of interest, as this process is the mechanism of action for many nitro-aromatic drugs. researchgate.netnih.gov

Synthesis and Study of Complex Architectures Incorporating the this compound Moiety

Beyond simple functionalization, a major future direction will be the incorporation of the this compound moiety as a building block into larger, more complex molecular architectures. This strategy aims to create hybrid molecules that combine the properties of the benzimidazole core with those of other pharmacophores or functional units. researchgate.netmdpi.com

One approach is the synthesis of dimeric or oligomeric structures, such as bis-benzimidazoles. nih.gov Linking two this compound units through various spacers could lead to molecules with enhanced DNA binding capabilities or the ability to chelate metal ions, with potential applications as anticancer agents or sensors.

Another promising avenue is the creation of hybrid molecules by covalently linking the benzimidazole scaffold to other heterocyclic systems known for their biological activity, such as triazoles, imidazooxazoles, or pyrimidines. mdpi.comdocumentsdelivered.comresearchgate.net For example, hybrid molecules containing both benzimidazole and triazole moieties have shown potent antimicrobial properties. mdpi.com Synthesizing a conjugate of this compound with another pharmacophore could result in compounds with dual modes of action or improved therapeutic profiles. nih.gov This modular approach allows for the systematic exploration of chemical space to develop novel agents for a wide range of applications, from medicine to materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-hydroxy-6-nitro-1H-benzimidazole and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation, alkylation, or arylation. For example, derivatives can be prepared via base-promoted multicomponent reactions using reagents like benzylamine or potassium carbonate in solvents such as DMF under inert atmospheres . Purification often employs liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography. Yield optimization may require adjusting reaction time, temperature, or stoichiometry .

Q. How are benzimidazole derivatives characterized structurally and electronically?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions and confirm regioselectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups like nitro (-NO) or hydroxyl (-OH) .

Q. What are the standard protocols for crystallographic analysis of benzimidazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. Software suites like SHELX (for refinement) and WinGX (for data processing) are standard. ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates.

- Catalyst Selection : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl) may accelerate key steps .

- In Situ Monitoring : Techniques like TLC or HPLC track reaction progress to minimize side products .

Q. How to resolve contradictions in crystallographic data for nitro-substituted benzimidazoles?

- Methodological Answer : Discrepancies in bond angles or thermal parameters may arise from disorder or twinning. Use SHELXL ’s TWIN and BASF commands to model twinning. For disorder, refine occupancy ratios and apply restraints to atomic displacement parameters (ADPs) . Validation tools like PLATON or CheckCIF identify geometric outliers .

Q. What computational strategies predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA is employed for these simulations .

Q. How to design biological activity assays for nitro-functionalized benzimidazoles?

- Methodological Answer : For antimicrobial or anticancer screening:

- In Vitro Assays : Use microdilution (MIC determination) or MTT assays (cytotoxicity). Include positive controls (e.g., fluconazole for antifungals) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro group position) with bioactivity. Molecular docking (AutoDock Vina) predicts binding modes to target proteins .

Methodological Notes

- Synthesis : Prioritize regioselectivity in nitration/hydroxylation steps. Steric hindrance from the benzimidazole core may necessitate directing groups .

- Crystallography : High-resolution data (<1.0 Å) minimizes refinement errors. For twinned crystals, collect data at multiple orientations .

- Computational Workflows : Validate DFT-optimized structures by comparing calculated NMR shifts with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.